molecular formula C16H17N3O6 B8196841 (S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid

Cat. No.: B8196841
M. Wt: 347.32 g/mol
InChI Key: FJSAIZIREWPYHK-KWQFWETISA-N
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Description

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phthalimide group, an amino acid derivative, and a peptide bond, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as L-glutamic acid and phthalic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents like DMF (dimethylformamide) or DCM (dichloromethane) under controlled temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Synthesis: Employing automated peptide synthesizers to streamline the coupling steps and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phthalimide derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology

    Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.

    Protein Interaction Studies: Utilized in studying protein-protein interactions due to its peptide-like structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurodegenerative disorders.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Biotechnology: Employed in the production of biopharmaceuticals and biosensors.

    Material Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The phthalimide group is crucial for its binding affinity and specificity, while the peptide bond facilitates interactions with proteins.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the phthalimide moiety but differs in its overall structure and biological activity.

    Lenalidomide: Another phthalimide derivative with distinct therapeutic applications.

    Pomalidomide: Similar in structure but with unique pharmacological properties.

Uniqueness

(S)-5-Amino-2-((S)-2-(1,3-dioxoisoindolin-2-yl)propanamido)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with a wide range of biological targets sets it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-8(13(21)18-11(16(24)25)6-7-12(17)20)19-14(22)9-4-2-3-5-10(9)15(19)23/h2-5,8,11H,6-7H2,1H3,(H2,17,20)(H,18,21)(H,24,25)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAIZIREWPYHK-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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